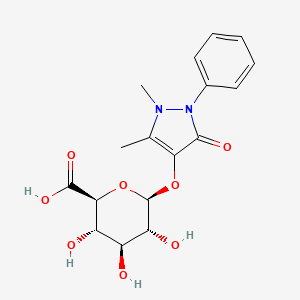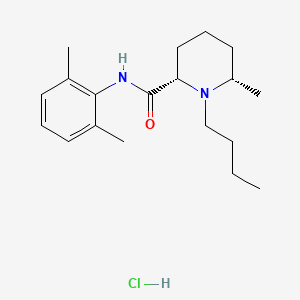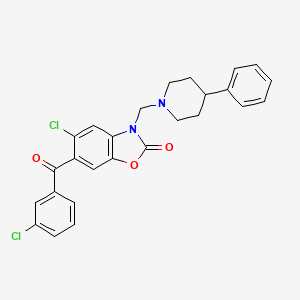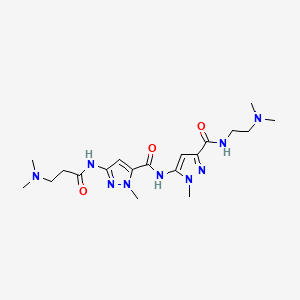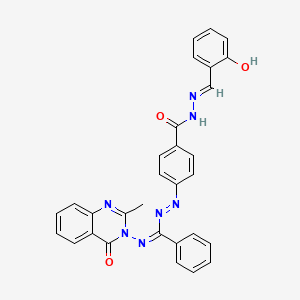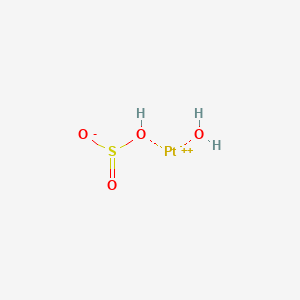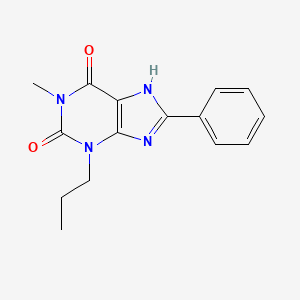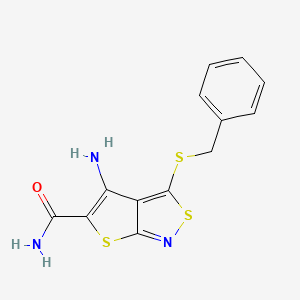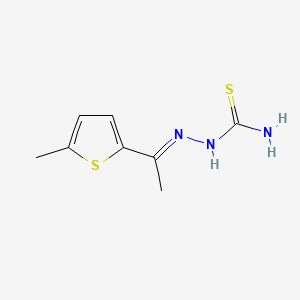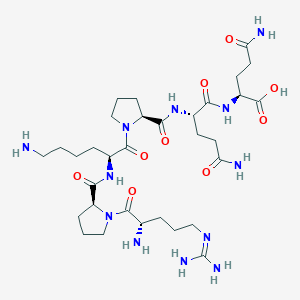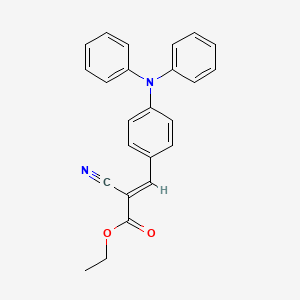
3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-2-(2-hydroxybenzoyl)-2H-tetrazolium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-2-(2-hydroxybenzoyl)-2H-tetrazolium iodide is a complex organic compound that belongs to the class of tetrazolium salts. These compounds are often used in various biochemical assays due to their ability to form colored formazan products upon reduction.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-2-(2-hydroxybenzoyl)-2H-tetrazolium iodide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-chlorophenyl and 3,4-dimethoxyphenyl derivatives, followed by their coupling with tetrazolium salts under specific reaction conditions. Common reagents used in these reactions include strong acids, bases, and various organic solvents.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-2-(2-hydroxybenzoyl)-2H-tetrazolium iodide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of colored formazan products.
Substitution: Replacement of functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield formazan derivatives, which are often colored and used in biochemical assays.
Applications De Recherche Scientifique
3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-2-(2-hydroxybenzoyl)-2H-tetrazolium iodide has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in cell viability assays to measure metabolic activity.
Medicine: Investigated for potential therapeutic applications due to its biochemical properties.
Industry: Utilized in the development of diagnostic kits and analytical tools.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-2-(2-hydroxybenzoyl)-2H-tetrazolium iodide involves its reduction to form colored formazan products. This process is often catalyzed by cellular enzymes, making it useful in assays that measure cell viability and metabolic activity. The molecular targets and pathways involved include various dehydrogenases and reductases present in cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-2H-tetrazolium chloride
- 3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-2H-tetrazolium bromide
Uniqueness
3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-2-(2-hydroxybenzoyl)-2H-tetrazolium iodide is unique due to its specific substitution pattern and the presence of the hydroxybenzoyl group, which may confer distinct biochemical properties and reactivity compared to other tetrazolium salts.
Propriétés
Numéro CAS |
89568-01-4 |
|---|---|
Formule moléculaire |
C22H18ClIN4O4 |
Poids moléculaire |
564.8 g/mol |
Nom IUPAC |
[3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)tetrazol-3-ium-2-yl]-(2-hydroxyphenyl)methanone;iodide |
InChI |
InChI=1S/C22H17ClN4O4.HI/c1-30-19-12-7-14(13-20(19)31-2)21-24-26(16-10-8-15(23)9-11-16)27(25-21)22(29)17-5-3-4-6-18(17)28;/h3-13H,1-2H3;1H |
Clé InChI |
CXWYKKOXCSDJOG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=NN([N+](=N2)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4O)OC.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


